An In-depth Technical Guide to 4,6-dichloro-2-methylquinoline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4,6-dichloro-2-methylquinoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4,6-dichloro-2-methylquinoline (CAS No. 53342-53-3). As a halogenated quinoline derivative, this compound serves as a versatile intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document consolidates essential data for laboratory use, including spectroscopic information, and outlines detailed synthetic protocols, providing a critical resource for researchers in medicinal chemistry and materials science.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline, a bicyclic heterocyclic aromatic compound, is a privileged structure in medicinal chemistry.[1] Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating activities such as antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[2] The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its biological activity. The introduction of halogen atoms, such as chlorine, is a common strategy to enhance the therapeutic potential of lead compounds. 4,6-dichloro-2-methylquinoline is a key building block in this context, offering multiple reaction sites for further functionalization.[3][4]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4,6-dichloro-2-methylquinoline is fundamental for its use in research and development.
General Properties
The core characteristics of 4,6-dichloro-2-methylquinoline are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 53342-53-3 | [5] |
| Molecular Formula | C₁₀H₇Cl₂N | [5] |
| Molecular Weight | 212.08 g/mol | [5] |
| Appearance | White to light yellow/orange powder/crystal | [6] |
| Melting Point | 83.0 - 87.0 °C | |
| Solubility | Soluble in chloroform. | [6] |
Spectroscopic Profile
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the quinoline ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the two chlorine atoms. The methyl group at the C2 position will give a characteristic singlet in the upfield region (around δ 2.5-2.8 ppm).
-
¹³C NMR Spectroscopy (Predicted): The carbon-13 NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule, confirming its asymmetric nature.[7] The carbons attached to the chlorine atoms (C4 and C6) and the nitrogen atom (C2 and C8a) will be significantly deshielded and appear at higher chemical shifts. The methyl carbon will be observed in the upfield region (around δ 20-25 ppm).
The IR spectrum of 4,6-dichloro-2-methylquinoline will exhibit characteristic peaks that can be used for its identification.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | C=C and C=N stretching vibrations of the quinoline ring |
| ~1380 | C-H bending of the methyl group |
| 850-750 | C-Cl stretching vibrations |
| Out-of-plane C-H bending vibrations |
The C-Cl stretching vibrations are typically observed in the 760–505 cm⁻¹ range.[6]
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for 4,6-dichloro-2-methylquinoline would be observed at m/z 211 and 213, with a characteristic isotopic pattern (approximately 9:6:1 ratio) due to the presence of two chlorine atoms.[8] Fragmentation would likely involve the loss of a chlorine atom or the methyl group.[2][9]
Synthesis of 4,6-dichloro-2-methylquinoline
The synthesis of 4,6-dichloro-2-methylquinoline can be achieved through several established methods for quinoline synthesis. A common and effective laboratory-scale synthesis involves the chlorination of a hydroxyquinoline precursor.
Synthesis from 6-chloro-4-hydroxy-2-methylquinoline
This method utilizes phosphorus oxychloride (POCl₃) as both a chlorinating agent and a solvent.
Caption: Synthetic pathway for 4,6-dichloro-2-methylquinoline.
Experimental Protocol:
Materials:
-
6-chloro-4-hydroxy-2-methylquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
Procedure: [10]
-
In a round-bottom flask maintained at 0°C, slowly add 6-chloro-4-hydroxy-2-methylquinoline (1 equivalent) to pre-stirred phosphorus oxychloride (POCl₃) (excess, acting as solvent).
-
Immerse the flask in a pre-heated oil bath at 80°C and reflux the suspension for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Cautiously treat the residue with crushed ice to quench the reaction.
-
Partition the resulting crude mass between a saturated aqueous NaHCO₃ solution and dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield 4,6-dichloro-2-methylquinoline.
Causality: The use of excess POCl₃ drives the reaction to completion by converting the hydroxyl group at the 4-position into a chloro group. The elevated temperature is necessary to overcome the activation energy of the reaction. The workup with ice and NaHCO₃ neutralizes the acidic environment and facilitates the isolation of the product.
Chemical Reactivity
The reactivity of 4,6-dichloro-2-methylquinoline is primarily dictated by the presence of the two chlorine atoms and the methyl group on the quinoline ring.
Nucleophilic Aromatic Substitution (SNA)
The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine atom at the C6 position. This is due to the electron-withdrawing effect of the nitrogen atom in the quinoline ring, which activates the C4 position for nucleophilic attack. This selective reactivity allows for the regioselective introduction of various functional groups at the C4 position. Common nucleophiles used in these reactions include amines, thiols, and alkoxides.[11]
Caption: Nucleophilic substitution at the C4 position.
Reactions of the Methyl Group
The methyl group at the C2 position is activated by the adjacent nitrogen atom and can undergo condensation reactions with aldehydes and other electrophiles, providing another avenue for structural modification.[12]
Applications in Research and Drug Development
4,6-dichloro-2-methylquinoline is a valuable intermediate for the synthesis of a variety of biologically active molecules.[13] The quinoline scaffold is a cornerstone in the development of drugs for a range of diseases.
-
Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity.[14][15] The ability to introduce diverse substituents at the C4 position of 4,6-dichloro-2-methylquinoline allows for the creation of libraries of compounds for screening against various cancer cell lines.
-
Antimalarial Drugs: The quinoline core is famously present in antimalarial drugs like chloroquine. The 4-aminoquinoline scaffold is crucial for antimalarial activity, and 4,6-dichloro-2-methylquinoline can serve as a precursor for the synthesis of novel antimalarial candidates.
-
Kinase Inhibitors: The quinoline ring can act as a scaffold for the design of kinase inhibitors, which are a major class of anticancer drugs. By modifying the substituents on the quinoline ring, it is possible to achieve selectivity for specific kinases.
Safety and Handling
4,6-dichloro-2-methylquinoline is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]
-
Hazard Classifications: Acute toxicity (oral), causes serious eye damage, and may cause long-lasting harmful effects to aquatic life.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
4,6-dichloro-2-methylquinoline is a synthetically versatile building block with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a foundational understanding of this compound, intended to facilitate its effective use in research and development endeavors.
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